Validated Key Intermediate for the SI-2940 Pan-PIM Kinase Inhibitor Program vs. Non-Hydroxylated Scaffolds
CAS 306290-80-2 is explicitly designated as an 'advanced key intermediate in the preparation of SI-2940 related analogs, which is a potent and orally bioavailable pan‑pim kinase inhibitor' . The reference synthetic pathway published by Pettus et al. (J. Med. Chem. 2016, 59, 6407–6430) describes the discovery and optimization of the SI-2940 series [1]. By contrast, the tetrahydro‑5H‑triazolo[4,3‑a]azepine analog 3‑(4‑bromophenyl)‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepine (CAS 324060‑59‑5) lacks the endocyclic 3‑hydroxy group and cannot serve as a direct synthetic surrogate for this route, as the 3‑hydroxy moiety is required for downstream transformations that install the pharmacophore essential for PIM kinase inhibition.
| Evidence Dimension | Synthetic utility as a key intermediate for pan-PIM kinase inhibitor program |
|---|---|
| Target Compound Data | Designated key intermediate for SI-2940 series; used in the preparation of potent, orally bioavailable pan-PIM inhibitors (J. Med. Chem. 2016) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS 324060-59-5): lacks 3‑OH; not cited as intermediate for SI-2940 series |
| Quantified Difference | Presence vs. absence of endocyclic 3‑hydroxy group; 3‑OH enables downstream derivatization critical for pan‑PIM pharmacophore |
| Conditions | Synthetic pathway described in Pettus et al., J. Med. Chem. 2016, 59(13), 6407–6430 |
Why This Matters
For procurement teams sourcing intermediates for pan-PIM kinase inhibitor development, CAS 306290-80-2 is irreplaceable by non-hydroxylated triazoloazepines because the 3‑OH is a required functional handle in the validated synthetic route.
- [1] Pettus, H. L. et al. Discovery of Novel Benzylidene-1,3-thiazolidine-2,4-diones as Potent and Selective Inhibitors of the PIM-1, PIM-2, and PIM-3 Protein Kinases. J. Med. Chem. 2016, 59 (13), 6407–6430. View Source
